2,2-Dimethyl-3-(4-propylpiperazin-1-yl)-propionic acid dihydrochloride
Overview
Description
2,2-Dimethyl-3-(4-propylpiperazin-1-yl)-propionic acid dihydrochloride is a versatile chemical compound with diverse applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. This compound is known for its unique structural features and its ability to interact with various molecular targets.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-3-(4-propylpiperazin-1-yl)-propionic acid dihydrochloride typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent functionalization. The reaction conditions may include the use of strong bases or acids, depending on the specific synthetic route chosen.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides and strong bases.
Major Products Formed: The major products formed from these reactions can vary, but they often include derivatives with modified functional groups, which can be further utilized in various applications.
Scientific Research Applications
2,2-Dimethyl-3-(4-propylpiperazin-1-yl)-propionic acid dihydrochloride finds applications in several areas of scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is utilized in biological studies to investigate its interactions with biological macromolecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2,2-Dimethyl-3-(4-propylpiperazin-1-yl)-propionic acid dihydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2,2-Dimethyl-3-(4-propylpiperazin-1-yl)-propionic acid dihydrochloride is unique in its structural features and functional properties. Similar compounds include other piperazine derivatives and propionic acid derivatives, which may have different substituents or functional groups. These compounds may exhibit similar or distinct biological activities and applications, depending on their specific chemical structures.
Properties
IUPAC Name |
2,2-dimethyl-3-(4-propylpiperazin-1-yl)propanoic acid;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2.2ClH/c1-4-5-13-6-8-14(9-7-13)10-12(2,3)11(15)16;;/h4-10H2,1-3H3,(H,15,16);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWVWUDVIBCDIKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)CC(C)(C)C(=O)O.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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